molecular formula C12H15NO3 B1636511 [4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol CAS No. 727674-99-9

[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol

Cat. No.: B1636511
CAS No.: 727674-99-9
M. Wt: 221.25 g/mol
InChI Key: ZCMJTBAWOCMVFW-UHFFFAOYSA-N
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Description

“[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol” is a chemical compound with the empirical formula C12H15NO3 and a molecular weight of 221.25 . It is a solid substance . The SMILES string for this compound is CC1(CO)COC(COC2=CC=CC=C2)=N1 .


Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted with a methyl group at the 4-position and a phenoxymethyl group at the 2-position .


Physical and Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Methanol as a Chemical Marker for Insulating Paper Degradation

Methanol has been identified as a significant marker for assessing the condition of solid insulation in power transformers. Research indicates methanol's generation during thermal ageing tests with oil-immersed insulating papers, suggesting its potential utility in monitoring cellulosic insulation degradation within power transformers. This application underscores methanol's role in enhancing the diagnostic capabilities for transformer maintenance and reliability (Jalbert et al., 2019).

Methanol in Fuel Cell Technologies

Methanol is explored as a promising fuel for internal combustion engines, with research covering its blending with diesel, biodiesel, and ethanol to improve engine performance, reduce emissions, and enhance combustion characteristics. Studies demonstrate methanol's potential in fumigation and blending methods, offering insights into optimizing fuel compositions for environmental and efficiency benefits (Pandey, 2022).

Biopolymers Production by Methanotrophic Bacteria

Research into methanotrophic bacteria, which utilize methane as their carbon source, has revealed their ability to produce poly-3-hydroxybutyrate (PHB), a type of biopolymer. This finding opens up potential applications in producing environmentally friendly materials as alternatives to petrochemical polymers, showcasing methanol and methane's roles in sustainable biotechnology developments (Kubaczyński et al., 2019).

Methanol in Oxidation Mechanisms and Catalysis

Methanol's role in oxidation mechanisms at platinum electrodes in acid electrolytes for fuel cells highlights its importance in energy conversion technologies. This area of research explores methanol adsorption and oxidation processes, contributing to advancements in fuel cell design and efficiency (Hampson et al., 1979).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

Properties

IUPAC Name

[4-methyl-2-(phenoxymethyl)-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(8-14)9-16-11(13-12)7-15-10-5-3-2-4-6-10/h2-6,14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMJTBAWOCMVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)COC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199643
Record name 4,5-Dihydro-4-methyl-2-(phenoxymethyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727674-99-9
Record name 4,5-Dihydro-4-methyl-2-(phenoxymethyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727674-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-4-methyl-2-(phenoxymethyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol
Reactant of Route 2
[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol
Reactant of Route 3
[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol
Reactant of Route 4
Reactant of Route 4
[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol
Reactant of Route 5
[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol
Reactant of Route 6
[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol

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